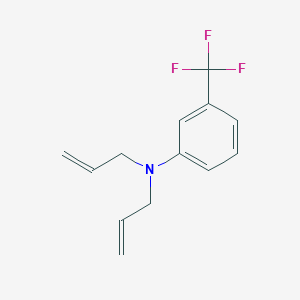
N,N-Diallyl-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C₁₃H₁₄F₃N. It is related to Flurochloridon, a herbicidal composition used to control weeds in crop fields . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline ring, along with two allyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diallyl-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce N,N-diallyl-3-methylaniline.
Applications De Recherche Scientifique
Chemistry: N,N-Diallyl-3-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the agrochemical industry, it is related to Flurochloridon and can be used in herbicidal compositions to control weeds .
Mécanisme D'action
The mechanism of action of N,N-Diallyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The allyl groups may facilitate binding to target proteins or enzymes, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)aniline: This compound lacks the allyl groups but shares the trifluoromethyl-aniline core structure.
N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar in structure but with dimethyl groups instead of allyl groups.
Uniqueness: N,N-Diallyl-3-(trifluoromethyl)aniline is unique due to the presence of both allyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The allyl groups provide additional sites for chemical modification, while the trifluoromethyl group enhances stability and lipophilicity .
Propriétés
Formule moléculaire |
C13H14F3N |
|---|---|
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
N,N-bis(prop-2-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H14F3N/c1-3-8-17(9-4-2)12-7-5-6-11(10-12)13(14,15)16/h3-7,10H,1-2,8-9H2 |
Clé InChI |
RYBSYYHVIOKJKS-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


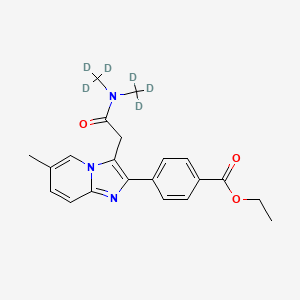
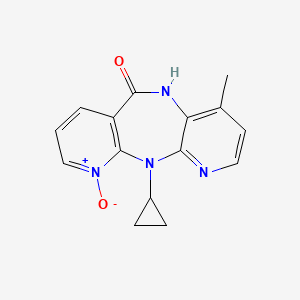
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
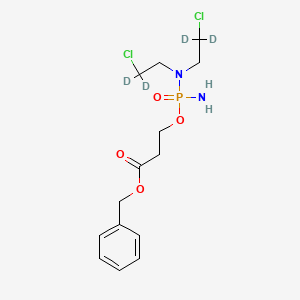
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
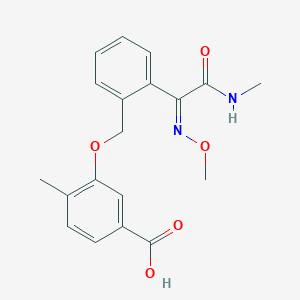
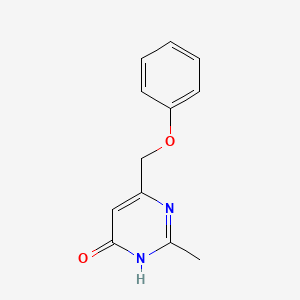


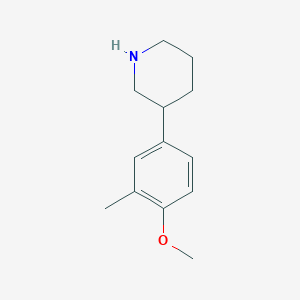
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)

